2,5-Diiodopyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-diiodopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3I2NO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCHEVMYCWFQJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3I2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634057 | |
| Record name | 2,5-Diiodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142191-68-1 | |
| Record name | 2,5-Diiodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Transformative Chemistry of 2,5 Diiodopyridin 3 Ol
Cross-Coupling Reactions at Iodinated Positions
The carbon-iodine bonds in 2,5-diiodopyridin-3-ol are susceptible to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The differential electronic environment of the C2 and C5 positions may allow for selective reactions.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. For this compound, this reaction would enable the introduction of aryl, heteroaryl, or vinyl substituents at the C2 and C5 positions.
Research on analogous 5-iodopyridines and 2,6-dihalogenated-3-hydroxypyridines has demonstrated the feasibility of such transformations. researchgate.net The reactivity in Suzuki-Miyaura coupling is influenced by the choice of catalyst, base, and solvent. harvard.edu For dihalogenated substrates, mono- or di-substituted products can often be obtained by controlling the stoichiometry of the reagents. researchgate.net In the case of this compound, the greater electrophilicity of the C2 position, due to its proximity to the ring nitrogen, might favor initial coupling at this site.
| Halogenated Pyridine (B92270) | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2,6-Dibromopyridine | Phenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Toluene/H₂O | 2-Bromo-6-phenylpyridine | 85 | researchgate.net |
| 5-Iodo-2-methylpyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 2-Methyl-5-(4-methoxyphenyl)pyridine | 92 | researchgate.net |
| 2,6-Dichloropurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 2-Chloro-6-phenyl-9H-purine | 77 | harvard.edu |
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction would allow for the introduction of alkynyl groups onto the this compound scaffold.
The general mechanism involves the oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by transmetalation with a copper acetylide and subsequent reductive elimination. youtube.com The reaction is typically carried out under mild conditions with an amine base that also often serves as the solvent. wikipedia.orgbeilstein-journals.org For diiodo compounds, selective mono- or di-alkynylation can be achieved by controlling the reaction conditions and stoichiometry of the alkyne. wikipedia.org The reactivity of aryl iodides is generally high in Sonogashira couplings, suggesting that this compound would be a suitable substrate. wikipedia.org
| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Diphenylacetylene | 95 | beilstein-journals.org |
| 1,4-Diiodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 1,4-Bis(trimethylsilylethynyl)benzene | 88 | wikipedia.org |
| 3-Iodoaniline | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 3-((Trimethylsilyl)ethynyl)aniline | 90 | wikipedia.org |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction would provide a direct route to amino-substituted pyridinols from this compound.
The development of various phosphine (B1218219) ligands has greatly expanded the scope of this reaction to include a wide range of amines and aryl halides. wikipedia.org Studies on the amination of halopyridines have shown that the reaction is efficient for introducing primary and secondary amines. researchgate.net When using dihalopyridines, such as 2,6-dihalopyridines, the reaction can lead to mono- or di-aminated products depending on the reactivity of the halide and the reaction conditions. researchgate.net The higher reactivity of iodo-substituents makes them excellent leaving groups for this transformation. wikipedia.org
| Halopyridine | Amine | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 2,6-Dibromopyridine | Morpholine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 4-(6-Bromopyridin-2-yl)morpholine | 78 | researchgate.net |
| 2-Chloropyridine | Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | N-Phenylpyridin-2-amine | 95 | wikipedia.org |
| 3-Bromopyridine | Piperidine | Pd(OAc)₂ | P(t-Bu)₃ | NaOtBu | Dioxane | 3-(Piperidin-1-yl)pyridine | 89 | researchgate.net |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine derivatives, particularly for halopyridines. wikipedia.org The electron-deficient nature of the pyridine ring facilitates attack by nucleophiles, especially at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. youtube.com In this compound, the iodine at the C2 position is expected to be significantly more susceptible to SNAr than the iodine at the C5 position.
The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is enhanced by the electron-withdrawing nitrogen atom of the pyridine ring. youtube.com A wide range of nucleophiles, including alkoxides, thiolates, and amines, can displace the halide. The reactivity of the leaving group in SNAr reactions on pyridinium (B92312) ions can vary, but halogens are generally effective leaving groups. nih.gov
Generation and Reactivity of Organometallic Intermediates
The formation of Grignard reagents from aryl halides involves the reaction with magnesium metal in an etheral solvent. wikipedia.org While the formation of Grignard reagents from halopyridines can be challenging due to the reactivity of the pyridine ring, it is a feasible transformation. The acidic proton of the hydroxyl group in this compound would be incompatible with the basic nature of a Grignard reagent. adichemistry.com Therefore, protection of the hydroxyl group, for instance as a silyl (B83357) ether or a methoxymethyl ether, would be a prerequisite for the successful formation of a Grignard reagent from this substrate.
Once formed, the pyridyl Grignard reagent would be a potent nucleophile, capable of reacting with a wide array of electrophiles such as aldehydes, ketones, esters, and carbon dioxide. byjus.com The differential reactivity of the two iodine atoms could potentially allow for the selective formation of a mono-Grignard reagent, most likely at the more reactive C2 position.
Metal-Halogen Exchange for Pyridinylboronic Acid and Ester Synthesis
The diiodo substitution pattern of this compound offers a versatile platform for selective functionalization through metal-halogen exchange reactions. This process is a cornerstone for the synthesis of pyridinylboronic acids and their corresponding esters, which are pivotal intermediates in cross-coupling reactions like the Suzuki-Miyaura coupling. The exchange reaction typically involves treating the diiodo compound with a strong organometallic base, most commonly an alkyllithium reagent such as n-butyllithium (n-BuLi), at low temperatures. youtube.combaranlab.org
The regioselectivity of the metal-halogen exchange is a critical aspect of this transformation. In dihalopyridines, lithium-halogen exchange rates are generally faster for iodine than for bromine or chlorine. researchgate.net When two iodine atoms are present, the selectivity is governed by factors such as steric hindrance and the electronic environment of the carbon-iodine bonds. For this compound, the exchange is anticipated to occur preferentially at the C-5 position. This selectivity arises from the greater steric accessibility of the C-5 position compared to the C-2 position, which is flanked by the nitrogen atom and the hydroxyl group.
The general synthetic route involves the initial formation of a lithiated pyridine intermediate via the selective exchange of the iodine atom at the C-5 position. This highly reactive organolithium species is then quenched with a trialkyl borate (B1201080), such as triisopropyl borate (B(OiPr)₃) or trimethyl borate (B(OMe)₃). Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired (2-iodo-5-hydroxy-pyridin-3-yl)boronic acid. acs.orgyoutube.com Alternatively, the boronate ester can be isolated, for instance, as a stable pinacol (B44631) ester by reacting the intermediate with pinacolborane or by transesterification. acs.org These boronic acid and ester derivatives are valuable reagents for introducing the substituted pyridinyl moiety into more complex molecular architectures. youtube.com
Table 1: Regioselective Synthesis of a Pyridinylboronic Acid Derivative
| Starting Material | Reagents | Key Intermediate | Final Product | Reference |
| This compound | 1. n-BuLi, THF, -78 °C 2. B(OiPr)₃ 3. H₃O⁺ | 2-Iodo-3-hydroxy-5-lithiopyridine | (2-Iodo-5-hydroxy-pyridin-3-yl)boronic acid | acs.org |
Electrophilic Aromatic Substitution Reactions on the Pyridine Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic systems. imperial.ac.uk However, the pyridine ring is inherently electron-deficient compared to benzene, making it less reactive towards electrophiles. The presence of substituents on the ring significantly modulates this reactivity. In this compound, the directing and activating effects of the hydroxyl and iodo groups are competing.
The hydroxyl (-OH) group is a powerful activating group and is ortho-, para-directing due to its ability to donate electron density to the ring via resonance. The iodine (-I) atoms are deactivating due to their inductive electron-withdrawing effect, but they are also ortho-, para-directing because their lone pairs can participate in resonance stabilization of the cationic intermediate (the arenium ion). imperial.ac.ukacs.org
In this compound, the positions available for substitution are C-4 and C-6.
Position C-4: This position is ortho to the C-3 hydroxyl group and ortho to the C-5 iodo group.
Position C-6: This position is para to the C-3 hydroxyl group and ortho to the C-5 iodo group.
Radical Chemistry and Didehydropyridinium Cation Formation
Diiodinated pyridines, such as this compound, can serve as precursors for highly reactive radical intermediates known as didehydropyridinium cations. These species are aromatic σ,σ-biradicals. Their generation can be achieved in the gas phase using mass spectrometry techniques, typically involving collision-induced dissociation (CID).
The process is analogous to the formation of the 2,6-didehydropyridinium cation from the 2,6-diiodopyridinium cation. For this compound, protonation of the pyridine nitrogen would first form the corresponding pyridinium ion. Subsequent energetic collisions can induce the sequential cleavage of the two carbon-iodine bonds, resulting in the homolytic loss of iodine atoms and the formation of the 3-hydroxy-2,5-didehydropyridinium cation. This biradical cation is a highly reactive intermediate, capable of engaging in various radical-type reactions.
The reactivity of didehydropyridinium and related tridehydropyridinium cations is profoundly influenced by the nature and position of substituents on the pyridine ring. A hydroxyl group, being a π-electron-donating substituent, has a significant quenching effect on the reactivity of adjacent radical sites.
In the case of the related 3-hydroxy-2,4,6-tridehydropyridinium cation, the hydroxyl group dramatically reduces the radical reactivity compared to the unsubstituted parent cation. This effect is attributed to the stabilization of a dritterionic resonance structure, which enhances the through-space coupling between the radical sites at C-2 and C-4, effectively diminishing their radical character.
Table 2: Influence of Substituents on Aromatic Radical Cation Reactivity
| Substituent Type | Example | Electronic Effect | Impact on Radical Reactivity | Reference |
| π-Electron Donating | -OH | Stabilizes dritterionic resonance structures | Quenches/reduces reactivity of adjacent radical sites | |
| π-Electron Withdrawing | -CN | Destabilizes analogous resonance structures | Maintains or enhances radical reactivity |
Functional Group Transformations Involving the Hydroxyl Moiety
The hydroxyl group at the C-3 position of this compound is a versatile functional handle for a variety of chemical transformations. Standard reactions for alcohols can be applied to modify this moiety, provided the conditions are compatible with the sensitive diiodo-substituted pyridine ring.
Common transformations include:
Etherification: The hydroxyl group can be deprotonated with a suitable base (e.g., sodium hydride) to form an alkoxide. This nucleophilic alkoxide can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a Williamson ether synthesis to form the corresponding ether.
Esterification: Reaction with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine or triethylamine, will convert the hydroxyl group into an ester. This is a common method for protecting the hydroxyl group or for introducing specific functionalities.
Conversion to a Leaving Group: The hydroxyl group is a poor leaving group but can be converted into a better one. For example, reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base yields the corresponding tosylate or mesylate esters. These are excellent leaving groups for subsequent nucleophilic substitution reactions.
Halogenation: The hydroxyl group can be replaced by a halogen. Reagents like thionyl chloride (SOCl₂) can convert it to a chloro group, while phosphorus tribromide (PBr₃) can install a bromo group. These transformations often proceed after protonation of the hydroxyl group by a strong acid.
These functional group interconversions significantly expand the synthetic utility of this compound, allowing for its incorporation into a broader range of target molecules.
Isomerization and Rearrangement Pathways of Diiodopyridinols
The isomerization and rearrangement pathways specific to this compound are not extensively documented in the scientific literature. However, general rearrangement reactions known for substituted pyridines could theoretically occur under specific conditions, such as thermal or photochemical activation. youtube.com
For halogenated pyridines, rearrangements can sometimes be induced by strong bases or upon irradiation. For instance, the Ciamician-Dennstedt rearrangement involves the ring expansion of pyrroles with dihalocarbenes to form 3-halopyridines, indicating a degree of skeletal flexibility in related heterocyclic systems. Another class of transformations involves the rearrangement of pyridine N-oxides, known as the Boekelheide reaction, which can lead to substituted pyridines.
While direct evidence is lacking for this compound, potential pathways could hypothetically involve the migration of an iodine atom or the hydroxyl group around the ring under high-energy conditions. Such rearrangements are often complex and can lead to multiple products. Without specific experimental studies on this compound, any proposed pathway remains speculative.
Unable to Generate Article on "this compound" Derivatives Due to Lack of Available Scientific Literature
Following a comprehensive and exhaustive search of available scientific databases and publications, it has been determined that there is insufficient publicly accessible information to generate a scientifically accurate and thorough article on the chemical compound “this compound” and its derivatives as specified in the provided outline.
The request detailed a specific structure for an article, focusing on the synthesis of various derivatives from this compound, including alkynyl-substituted pyridines, fused heterocyclic systems like furo[3,2-c]pyridines and thienopyridines, star-shaped pyridine derivatives, and quinoxaline derivatives. The outline also requested information on a positional isomer, 2,6-Diiodopyridin-3-ol.
General synthetic routes for the compound classes mentioned (e.g., quinoxalines, furo[3,2-c]pyridines) were found, but these methods start from different, unrelated precursors. For instance, the common synthesis of quinoxalines involves the condensation of o-phenylenediamines with dicarbonyl compounds. While a synthesis for furo[3,2-c]pyridines from an iodinated hydroxypyridine was found, the starting material was not the specific di-iodinated compound requested. Furthermore, no research studies or detailed data could be located for the positional isomer 2,6-Diiodopyridin-3-ol.
Without access to the primary scientific literature that the provided outline is based upon, it is impossible to furnish an article that meets the required standards of accuracy, detail, and adherence to the specified structure. The information necessary to describe the detailed research findings and create data tables for the requested derivatives of this compound is not available in the public domain. Therefore, the request to generate the specified article cannot be fulfilled at this time.
Derivatives and Analogs Derived from 2,5 Diiodopyridin 3 Ol
Positional Isomers and Related Halogenated Pyridinols
Research on 3,5-Diiodopyridin-4-ol
3,5-Diiodopyridin-4-ol, an isomer of 2,5-diiodopyridin-3-ol, has been the subject of synthetic research. A key method for its preparation involves the use of 4-hydroxypyridine as the starting material. google.com This synthesis is characterized by an in situ generation of iodine, which is achieved by the slow oxidation of sodium iodide. google.com A mixture of sodium chlorite and sodium hypochlorite serves as the oxidizing agent for this process. google.com This approach is notable because it avoids the sublimation issues associated with using elemental iodine in aqueous solutions and enhances the reactivity of the iodine. google.com
The synthesis process involves adding the solvent, 4-hydroxypyridine, concentrated hydrochloric acid, and an iodide salt to a reaction vessel. google.com An aqueous solution of sodium chlorite and sodium hypochlorite is then added dropwise. google.com The reaction temperature is maintained between 5–60 °C, with a preferred range of 15–30 °C. google.com Following the reaction, the product is extracted and purified. google.com One specific example of this synthesis utilized methanol as the solvent and chloroform for extraction, achieving a high yield of 98.0%. google.com The resulting 3,5-diiodo-4-hydroxypyridine product was an off-white solid with a melting point of 278-279 °C (with decomposition). google.com
Table 1: Synthesis of 3,5-Diiodopyridin-4-ol
| Parameter | Details | Source |
|---|---|---|
| Starting Material | 4-Hydroxypyridine | google.com |
| Iodination Reagent | Sodium Iodide (oxidized in situ) | google.com |
| Oxidizing Agents | Sodium Chlorite, Sodium Hypochlorite | google.com |
| Reaction Temperature | 5–60 °C (15–30 °C preferred) | google.com |
| Yield | 98.0% | google.com |
| Product Appearance | Off-white solid | google.com |
| Melting Point | 278-279 °C (decomposition) | google.com |
Investigations into 2,4-Diiodopyridin-3-ol
Publicly available research on 2,4-diiodopyridin-3-ol is limited. The compound is listed in chemical supplier catalogs, indicating its availability for research purposes. However, detailed synthetic procedures and characterization data are not extensively documented in peer-reviewed literature based on the available search results.
Other Mono- and Poly-Iodinated Pyridinol Species
The iodination of pyridinol and related pyridine (B92270) structures is a fundamental process for creating a variety of halogenated heterocyclic compounds. Research has demonstrated methods for direct C-H iodination of pyridines and pyridones, which can lead to C3 and C5 iodination. rsc.org The synthesis of various iodinated pyridinols has been reported, including mono-iodinated species like 3-Iodopyridin-4-ol and 2-iodopyridin-3-ol, as well as di-iodinated compounds such as 2,6-Diiodopyridin-3-ol. nih.govscbt.com
Molecular iodine is often employed as a catalyst in the synthesis of various pyridine-containing scaffolds due to its low cost, low toxicity, and ready availability. nih.govnih.gov It can be used in environmentally benign solvents like water to facilitate the synthesis of complex heterocyclic molecules. nih.gov The development of polyiodide networks is another area of interest, where pyridinol-based macrocycles have been used in conjunction with copper(II) complexes. acs.orgnih.gov In these structures, the deprotonation of the pyridinol hydroxyl group can enhance the electron density on the pyridine nitrogen atom, influencing the formation of these complex networks. acs.orgnih.gov
Table 2: Examples of Mono- and Poly-Iodinated Pyridinols
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 3-Iodopyridin-4-ol | 89282-03-1 | C₅H₄INO | 221.00 |
| 2-Iodopyridin-3-ol | 40263-57-8 | C₅H₄INO | 220.996 |
| 2,6-Diiodopyridin-3-ol | 14764-90-0 | C₅H₃I₂NO | 346.89 |
| 3,5-Diiodopyridin-4-ol | 7153-08-4 | C₅H₃I₂NO | 346.894 |
Introduction of Additional Functional Groups (e.g., difluoromethylated derivatives)
The introduction of fluorinated functional groups, such as the difluoromethyl (CF₂H) group, into organic compounds is a significant strategy in medicinal and agricultural chemistry. nih.govub.edu The CF₂H group is of particular interest as it is considered a lipophilic bioisostere of hydroxyl and thiol groups and can participate in hydrogen bonding. nih.govub.edu This can improve properties like membrane permeability and binding affinity of biologically active molecules. nih.govub.edu
Research has focused on developing methods for the N-difluoromethylation of pyridines and pyridones. nih.govub.edursc.org One notable method is a transition metal-free approach that utilizes ethyl bromodifluoroacetate as a readily available and inexpensive difluoromethylation reagent. nih.govub.edursc.org The process typically involves an N-alkylation step, followed by in situ hydrolysis of the ester and decarboxylation to yield the N-difluoromethylated product. nih.govrsc.org The steric and electronic effects of substituents on the pyridine ring can influence the effectiveness of the reaction. nih.gov This N-difluoromethylation strategy offers a pathway to synthesize novel compounds where an N-methyl group in a pyridinium (B92312) or pyridone moiety can be replaced by an N-CF₂H group, potentially enhancing the spectroscopic or biological properties of the parent molecule. ub.edursc.org
Table 3: N-Difluoromethylation of Pyridine Derivatives
| Method | Reagent | Key Features | Potential Application | Source |
|---|---|---|---|---|
| Transition Metal-Free N-difluoromethylation | Ethyl bromodifluoroacetate | Inexpensive, safe, and readily available reagent. Two-step process: N-alkylation followed by hydrolysis and decarboxylation. | Synthesis of novel biologically active compounds; modification of fluorophores. | nih.govub.edursc.org |
Applications of 2,5 Diiodopyridin 3 Ol in Academic Organic Synthesis and Research
Utilization as Versatile Building Blocks for Complex Molecular Architectures
The primary value of 2,5-Diiodopyridin-3-ol in organic synthesis lies in its function as a versatile building block. The two iodine atoms on the pyridine (B92270) ring are susceptible to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the sequential and selective introduction of different substituents. This capability enables the construction of complex, highly substituted pyridine scaffolds from a single, readily available precursor.
Key reactions that underscore its utility include the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. wikipedia.orgwikipedia.orgorganic-chemistry.orgwikipedia.org These methodologies are cornerstones of modern organic synthesis, prized for their reliability, functional group tolerance, and broad substrate scope. nih.govnih.gov The differential reactivity of the iodine atoms, influenced by their electronic environment, can potentially allow for regioselective functionalization, further enhancing its synthetic utility. For instance, one iodine can be selectively reacted while the other remains intact for a subsequent transformation, providing a pathway to unsymmetrically 2,5-disubstituted pyridines.
Table 1: Representative Cross-Coupling Reactions for this compound
| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Reagents (e.g., R-B(OH)₂) | C-C | Aryl- or alkyl-substituted pyridinols |
| Sonogashira Coupling | Terminal Alkynes (e.g., R-C≡CH) | C-C (sp²-sp) | Alkynyl-substituted pyridinols |
| Heck Coupling | Alkenes (e.g., R-CH=CH₂) | C-C (sp²-sp²) | Alkenyl-substituted pyridinols |
| Buchwald-Hartwig Amination | Amines (e.g., R₂NH) | C-N | Amino-substituted pyridinols |
Precursors in the Synthesis of Diverse Heterocyclic Compounds
Substituted pyridines are themselves precursors to more complex fused heterocyclic systems. By introducing appropriate functional groups onto the this compound core, chemists can initiate cyclization reactions to build new rings fused to the pyridine scaffold. For example, installing an amino group at one position and a carboxyl or related group at another can facilitate intramolecular condensation to form pyrido-fused pyrimidines, pyridones, or other bicyclic systems. ias.ac.inanjs.edu.iqresearchgate.net
The synthesis of such fused heterocycles is of significant interest because these structures are common motifs in natural products and pharmacologically active compounds. anjs.edu.iqmdpi.com The ability to start from a pre-functionalized pyridine like this compound provides a strategic advantage, streamlining the synthesis of these complex targets.
Table 2: Potential Heterocyclic Scaffolds Derived from this compound Derivatives
| Initial Functionalization | Subsequent Reaction | Fused Heterocyclic System |
|---|---|---|
| Amination and Carboxylation | Intramolecular Amide Formation | Pyrido[2,3-d]pyrimidinone derivatives |
| Alkynylation and Amination | Intramolecular Cyclization | Furopyridine or Pyrrolopyridine derivatives |
Role as Intermediates in the Preparation of Functional Materials
Pyridine-containing molecules are widely used in materials science due to their electronic properties and ability to coordinate with metals. bldpharm.com Derivatives of this compound can serve as monomers or key intermediates for functional materials such as polymers, dyes, and organometallic complexes.
Through reactions like Sonogashira or Suzuki couplings, conjugated systems can be extended from the pyridine core, creating molecules with interesting photophysical properties suitable for applications in organic light-emitting diodes (OLEDs) or as molecular sensors. nih.gov The hydroxyl group offers an additional site for modification, such as esterification or etherification, allowing the final material's properties (like solubility or thermal stability) to be fine-tuned.
Strategic Intermediates in Drug Discovery and Agrochemical Research
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and agrochemicals. nih.gov Its presence is often crucial for binding to biological targets and for modulating pharmacokinetic properties. This compound serves as a strategic intermediate for accessing novel, highly substituted pyridine derivatives that can be evaluated for biological activity.
The ability to rapidly generate a series of analogs by varying the substituents at the 2- and 5-positions is highly valuable in structure-activity relationship (SAR) studies. For example, a research program might explore how different aryl, alkyl, or amino groups at these positions affect the potency or selectivity of a potential drug candidate. The lysine-specific demethylase-1 (LSD1) inhibitor GSK2879552, for instance, features a highly substituted pyridine core, highlighting the importance of such scaffolds in modern drug design. bohrium.com
Contribution to the Development of Chemical Libraries and Analogues for Screening
Modern drug and agrochemical discovery relies heavily on high-throughput screening of large collections of diverse small molecules, known as chemical libraries. Building blocks like this compound are ideal starting points for generating such libraries. Its two reactive iodine sites allow for combinatorial synthesis, where a set of building blocks can be coupled at one position, followed by the coupling of a different set of building blocks at the second position. This approach enables the rapid and efficient creation of a large matrix of related but structurally distinct compounds. These libraries can then be screened against various biological targets to identify new hit compounds for further development.
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Spectroscopic Characterization and Computational Investigations of Diiodopyridinols
Theoretical and Computational Chemistry Approaches
Conformational Analysis Studies
Computational chemistry provides powerful tools for investigating the conformational landscape of molecules like 2,5-Diiodopyridin-3-ol. Such studies are crucial for understanding the molecule's stability, reactivity, and intermolecular interactions. The conformational analysis of this compound primarily involves the orientation of the hydroxyl group and the potential for tautomerism.
A key aspect of pyridin-3-ols is the potential for keto-enol tautomerism, where the compound can exist in equilibrium between the pyridin-3-ol form and its corresponding pyridin-3(2H)-one or pyridin-3(4H)-one isomers. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to determine the relative stabilities of these tautomers. Factors such as solvent effects and intramolecular hydrogen bonding play a significant role in the position of this equilibrium. For instance, studies on similar heterocyclic systems have shown that polar solvents can shift the equilibrium towards the more polar keto form, while the enol form may be favored in the gas phase or non-polar solvents. frontiersin.orgmdpi.com
The rotational barrier of the hydroxyl group in the enol form (this compound) is another focus of conformational analysis. DFT calculations can map the potential energy surface as a function of the C-O-H dihedral angle. This analysis reveals the most stable orientation of the hydroxyl proton, which is typically one that allows for favorable intramolecular interactions, such as hydrogen bonding with the adjacent iodine atom or the nitrogen lone pair, or minimizes steric repulsion.
Table 1: Representative Computational Methods for Conformational Analysis
| Computational Method | Basis Set | Key Application |
| Density Functional Theory (DFT) - B3LYP | 6-311++G(d,p) | Tautomeric equilibrium energies, rotational barriers |
| Møller–Plesset perturbation theory (MP2) | aug-cc-pVTZ | High-accuracy single-point energy calculations |
| Natural Bond Orbital (NBO) Analysis | N/A | Analysis of hyperconjugation and steric interactions |
This table presents common computational methods used for the conformational analysis of heterocyclic molecules. The specific choice of method and basis set can vary depending on the desired accuracy and computational cost.
Elucidation of Substituent Effects on Chemical Properties and Reactivity
The chemical properties and reactivity of the this compound molecule are profoundly influenced by the electronic effects of its three substituents: two iodine atoms and one hydroxyl group. The interplay of their inductive and resonance effects modulates the electron density distribution within the pyridine (B92270) ring, affecting its nucleophilicity, electrophilicity, and pKa.
Hydroxyl Substituent: The hydroxyl group also has a dual nature. Its oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I). However, the oxygen's lone pairs can participate strongly in resonance, donating significant electron density to the pi-system (+R effect). For the hydroxyl group, the +R effect is dominant, making it a powerful activating group in aromatic systems.
In this compound, the strong electron-donating resonance effect of the hydroxyl group at position 3 significantly increases the electron density of the pyridine ring, partially counteracting the electron-withdrawing inductive effects of the two iodine atoms. This complex interplay determines the reactivity at different positions of the ring. Computational studies using DFT can quantify these effects by calculating molecular electrostatic potential (MEP) maps and atomic charges (e.g., Mulliken or NBO charges). MEP maps visually represent the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
The substituents also influence the basicity of the pyridine nitrogen. The electron-withdrawing nature of the iodine atoms decreases the electron density on the nitrogen, making it a weaker base compared to pyridine. Conversely, the electron-donating hydroxyl group would tend to increase its basicity. The net effect is a balance of these opposing influences. Studies on substituted pyridines have shown that electron-withdrawing groups generally lower the pKa of the corresponding pyridinium (B92312) ion. nih.govrsc.org
Table 2: Summary of Substituent Electronic Effects
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |
| Iodine (-I) | Electron-withdrawing (-I) | Weakly electron-donating (+R) | Deactivating |
| Hydroxyl (-OH) | Electron-withdrawing (-I) | Strongly electron-donating (+R) | Activating |
Computational Modeling of Reaction Mechanisms
Computational modeling, particularly with DFT, is an indispensable tool for investigating the mechanisms of reactions involving halogenated pyridinols. These theoretical studies provide detailed insights into reaction pathways, transition state structures, and activation energies, which are often difficult to determine experimentally. rsc.org
For this compound, computational models can be used to explore various reaction types:
Electrophilic Aromatic Substitution: The activating effect of the hydroxyl group and the directing effects of all three substituents make this a complex system. Computational modeling can predict the most likely site of substitution (e.g., nitration, halogenation) by calculating the energies of the sigma-complex intermediates for attack at each possible position (C4 and C6). The pathway with the lowest activation energy barrier is predicted to be the major product.
Nucleophilic Aromatic Substitution (SNAr): Although the ring is somewhat activated by the hydroxyl group, the presence of two iodine atoms, which are potential leaving groups, makes SNAr reactions plausible, especially under forcing conditions. Theoretical investigations can model the stepwise SNAr mechanism, which involves the initial attack of a nucleophile to form a Meisenheimer complex, followed by the departure of an iodide ion. nih.gov Calculations can determine the relative stability of the Meisenheimer intermediates and the energy barriers for both steps, clarifying the reaction's feasibility and regioselectivity.
Reactions at the Hydroxyl Group: The acidity of the hydroxyl proton and its reactivity (e.g., etherification, esterification) can be modeled. DFT calculations can predict the pKa of the hydroxyl group and model the transition states for its reactions with various electrophiles.
These mechanistic studies typically involve locating the geometries of reactants, intermediates, transition states, and products on the potential energy surface. Frequency calculations are then performed to confirm that reactants and products are energy minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency). The calculated energy differences allow for the construction of a detailed reaction energy profile, providing a quantitative understanding of the reaction kinetics and thermodynamics. rsc.org
Solid-State Chemistry and Polymorphism Studies of Related Halogenated Pyridines
Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor, and the pyridine nitrogen is an effective hydrogen bond acceptor. Therefore, strong O-H···N hydrogen bonds are expected to be a primary and highly influential interaction in the crystal packing of this compound, likely forming chains or dimeric motifs.
Halogen Bonding: The iodine atoms on the pyridine ring are capable of forming halogen bonds (I···N, I···O, or I···I). A halogen bond is a directional, non-covalent interaction where an electrophilic region (the σ-hole) on the halogen atom interacts with a nucleophilic site. arxiv.org In the crystal structures of many iodo-substituted organic molecules, these interactions play a crucial role in directing the supramolecular assembly. acs.orgresearchgate.net Computational studies have been used to quantify the strength of these interactions, which can range from weak to moderate. rsc.org
Polymorphism: The ability of a compound to crystallize in multiple distinct crystal forms is known as polymorphism. Each polymorph possesses a different arrangement of molecules in the crystal lattice and, consequently, exhibits different physicochemical properties such as melting point, solubility, and stability. Halogenated organic molecules frequently exhibit polymorphism due to the subtle interplay and competition between various intermolecular interactions like hydrogen bonds, halogen bonds, and π-π stacking. acs.orgresearchgate.net For instance, different conformers of a molecule might pack differently, leading to conformational polymorphs. acs.org Theoretical studies can predict the relative lattice energies of different potential polymorphs, helping to understand their thermodynamic stability. acs.org
Table 3: Common Intermolecular Interactions in Halogenated Pyridinols
| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) |
| Hydrogen Bond | O-H | N (pyridine) | 4 - 10 |
| Halogen Bond | C-I | N, O, I | 2 - 7 |
| π-π Stacking | Pyridine Ring | Pyridine Ring | 1 - 5 |
Note: The energy values are approximate and can vary significantly based on the specific chemical environment and geometry of the interaction.
Q & A
Q. What are the recommended synthetic routes for 2,5-diiodopyridin-3-ol, and how can reaction efficiency be optimized?
The synthesis of this compound typically involves halogenation of pyridin-3-ol derivatives. A common approach is the iodination of 2,5-dichloropyridin-3-ol using iodine monochloride (ICl) in a polar aprotic solvent like DMF, followed by hydroxyl group protection to prevent side reactions . Optimization strategies include:
- Temperature control : Maintaining reaction temperatures below 50°C to avoid decomposition of iodine intermediates.
- Catalyst screening : Testing Lewis acids (e.g., FeCl₃) to enhance regioselectivity.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product.
Validation via ¹H NMR (deuterated DMSO, 400 MHz) and mass spectrometry (ESI-MS) is critical to confirm purity and structure .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
Stability studies should include:
- Thermal analysis : Thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Light sensitivity : Exposure to UV-Vis light (300–800 nm) to monitor photodegradation via HPLC.
- Humidity tests : Storage at 40–80% relative humidity to evaluate hygroscopicity and hydrolysis risks.
Safety data from related iodopyridinols suggest storing the compound in amber glass vials under inert gas (argon) at –20°C to prevent iodine loss and oxidation .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
A multi-technique approach is recommended:
- ¹H and ¹³C NMR : To confirm the aromatic proton environment and iodine substitution patterns. Deuterated DMSO is ideal due to the compound’s limited solubility in CDCl₃ .
- IR spectroscopy : Identification of hydroxyl (O–H stretch, ~3200 cm⁻¹) and C–I bonds (500–600 cm⁻¹).
- X-ray crystallography : For definitive confirmation of molecular geometry and hydrogen-bonding networks, though crystallization may require slow evaporation from DMSO/water mixtures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?
Discrepancies in Suzuki-Miyaura or Ullmann coupling yields may arise from:
- Iodine lability : Competing dehalogenation pathways under basic conditions. Mitigate by using milder bases (e.g., K₂CO₃ instead of NaOH) .
- Ligand selection : Screening biphenylphosphine ligands (e.g., XPhos) to enhance catalytic efficiency.
- Kinetic studies : Monitoring reaction progress via in-situ Raman spectroscopy to identify intermediate species .
Controlled experiments with isotopically labeled substrates (e.g., ¹²⁷I vs. ¹²⁵I) can further clarify mechanistic pathways .
Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict redox behavior and nucleophilic sites.
- Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes) based on the compound’s iodine steric profile .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. methoxy groups) with bioactivity data from analogous pyridinols .
Q. How can researchers design experiments to study the compound’s role in catalytic C–H activation?
- Substrate scope analysis : Test diverse aryl halides in palladium-catalyzed reactions to evaluate the compound’s efficacy as a directing group.
- Isotope effect studies : Compare reaction rates using deuterated vs. non-deuterated substrates to probe rate-determining steps.
- Operando spectroscopy : Employ XAS (X-ray absorption spectroscopy) to monitor palladium-iodine interactions during catalysis .
Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?
- Flow chemistry : Continuous flow reactors reduce exothermic risks during iodination.
- Green chemistry principles : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability.
- Process analytical technology (PAT) : Implement real-time HPLC monitoring to ensure batch consistency .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
